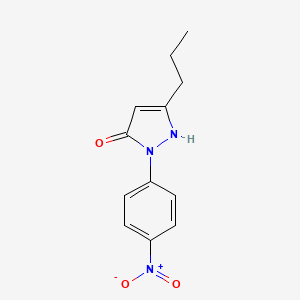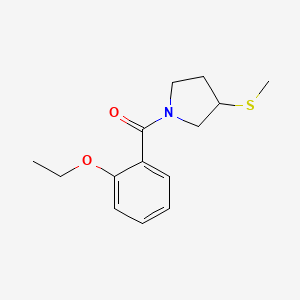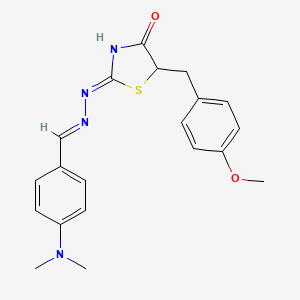![molecular formula C19H10Cl2N4OS B2436935 N-(苯并咪唑并[1,2-c]喹唑啉-6-基)-2,5-二氯噻吩-3-甲酰胺 CAS No. 397288-86-7](/img/structure/B2436935.png)
N-(苯并咪唑并[1,2-c]喹唑啉-6-基)-2,5-二氯噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives has been a subject of interest in medicinal chemistry. For instance, the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives .
Molecular Structure Analysis
In the structure of some quinazoline derivatives, the phenol ring forms dihedral angles with the benzimidazole system and the quinazoline benzene ring . The orientation of the aniline ring is mainly determined by strong hydrogen bonds between the amino group and the non-fused quinazoline N atom .
Chemical Reactions Analysis
Quinazoline derivatives have been involved in various chemical reactions. For example, Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne generated the enaminone intermediate which upon acid catalyzed intramolecular cyclization with subsequent C-C bond cleavage afforded final product .
科学研究应用
- A new series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines was synthesized using a green and catalyst-free approach. The synthesis involved a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step .
- A set of nucleoside and non-nucleoside derivatives based on an extended aromatic system (compared to the parent cytosine nucleobase) was synthesized and tested for their ability to suppress viral replication in vitro against a large panel of DNA and RNA viruses .
- A novel dihydro-benzo[4,5]imidazo[1,2-c]quinazoline-based probe was synthesized for detecting peroxynitrite (ONOO⁻), a significant reactive oxygen species (ROS) involved in physiological and pathological processes .
- Due to the presence of a benzene ring at the C1-position, these compounds show excellent solid-state fluorescence with high quantum yields (up to 88.80%) .
- A series of benzo[4,5]imidazo[1,2-a]pyrimidines containing a methylsulfonyl group was synthesized and evaluated as COX-2 (cyclooxygenase-2) inhibitor pharmacophores .
Antimicrobial and Antitubercular Activities
Viral Replication Suppression
Detection of Peroxynitrite (ONOO⁻)
Aggregation-Induced Emission (AIE) Luminogens
COX-2 Inhibition
Other Pharmacological Applications
作用机制
Target of Action
The compound, also known as Oprea1_678926, SR-01000445867, or 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide, is a novel and potent scaffold of α-glucosidase inhibitors . α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition is an approved treatment for type 2 diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity. This inhibition results in a decrease in the rate of carbohydrate digestion, leading to a reduction in the rate of glucose absorption and a consequent decrease in postprandial hyperglycemia .
Biochemical Pathways
By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a decrease in the breakdown of complex carbohydrates into glucose, leading to a reduction in postprandial blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it is known that similar compounds exhibit excellent to great inhibitory potencies with IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM . These values suggest that the compound has a strong affinity for its target, which may contribute to its bioavailability.
Result of Action
The primary result of the compound’s action is a reduction in postprandial hyperglycemia, which is beneficial for managing blood glucose levels in individuals with type 2 diabetes . By inhibiting α-glucosidase, the compound slows down carbohydrate digestion, reducing the rate of glucose absorption and helping to control blood glucose levels.
安全和危害
The safety and hazards associated with quinazoline and quinazolinone derivatives can also vary widely depending on their specific structures and substituents. Some quinazoline derivatives have been approved for clinical use, such as erlotinib and gefitinib, which are used for the treatment of lung and pancreatic cancers .
未来方向
The future directions in the research of quinazoline and quinazolinone derivatives are promising. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . The optimization of benzimidazole-based structures has resulted in marketed drugs, which are used as therapeutic agents in the treatment of various diseases .
属性
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N4OS/c20-15-9-11(16(21)27-15)18(26)24-19-23-12-6-2-1-5-10(12)17-22-13-7-3-4-8-14(13)25(17)19/h1-9H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXNGSJEGMPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(SC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide](/img/structure/B2436856.png)



![[(2-Nitrophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2436862.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)

![2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B2436867.png)
![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)